molecular formula C6H3BrN2OS B2978189 2-Bromothieno[2,3-d]pyridazin-4(5H)-one CAS No. 1936374-21-8

2-Bromothieno[2,3-d]pyridazin-4(5H)-one

Cat. No.: B2978189
CAS No.: 1936374-21-8
M. Wt: 231.07
InChI Key: NYDXVESYBCBYLH-UHFFFAOYSA-N
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Description

2-Bromothieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused thienopyridazinone core with a bromine substituent at the 2-position. This structure combines a sulfur-containing thiophene ring with a pyridazinone moiety, making it a versatile scaffold for medicinal chemistry and material science. The bromine atom enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions or nucleophilic substitutions .

Synthesis: The compound is typically synthesized through cyclization or halogenation reactions. For example, describes a method using ethyl bromoacetate and potassium carbonate in acetone to functionalize the pyridazinone core . Similar protocols (e.g., halogenation with bromine sources under basic conditions) are employed to introduce the bromine substituent .

Properties

IUPAC Name

2-bromo-5H-thieno[2,3-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2OS/c7-5-1-3-4(11-5)2-8-9-6(3)10/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDXVESYBCBYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate thieno derivatives with hydrazine derivatives under controlled conditions. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones can efficiently yield pyridazines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as copper or palladium can enhance the efficiency of these reactions.

Chemical Reactions Analysis

Types of Reactions

2-Bromothieno[2,3-d]pyridazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thieno-pyridazinone derivatives with different substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno-pyridazinone derivatives.

Scientific Research Applications

2-Bromothieno[2,3-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromothieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazinones have been shown to inhibit phosphodiesterase-III, leading to cardiotonic and hypotensive effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Pharmacological Activities

Compound Target EC50 (nM) Substituent Effects Reference
15a (2-Bromo derivative) GPR139 31.4 Methoxy group enhances potency vs. chloro (15b)
15b (2-Chloro derivative) GPR139 52.7 Chlorine reduces electron density and affinity

Biological Activity

2-Bromothieno[2,3-d]pyridazin-4(5H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a thieno-pyridazine core structure, which is known for its diverse biological activities. The synthesis of this compound typically involves halogenation and cyclization reactions that yield derivatives with varying substituents that can modulate biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyridazine compounds exhibit significant antitumor effects. For instance, a series of compounds related to this compound were tested against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives inhibited cell viability with minimal effects on non-tumorigenic cells, suggesting selective cytotoxicity towards cancer cells. The most effective compound showed a GI50 concentration of approximately 13 µM, indicating its potential as a therapeutic agent against TNBC .

CompoundCell LineGI50 (µM)Effect on Non-Tumorigenic Cells
2-Bromo DerivativeMDA-MB-23113Minimal effect
2-Bromo DerivativeMDA-MB-468TBDMinimal effect

The mechanism by which this compound exerts its antitumor effects appears to involve interference with cell cycle progression and apoptosis pathways. Flow cytometry analyses indicated alterations in cell cycle profiles, particularly an increase in the G0/G1 phase and a decrease in the S phase for treated cells compared to controls . Additionally, the compound did not significantly alter levels of apoptotic markers such as PARP or caspase-3, suggesting that its mechanism may be independent of classical apoptosis pathways.

Cardiovascular Effects

Research into the cardiovascular effects of related pyridazine derivatives has shown promising results. For example, certain compounds have been reported to enhance cardiac contractility and improve coronary blood flow. A specific derivative exhibited non-selective β-adrenoceptor blocking activity comparable to propranolol while also acting as a phosphodiesterase III inhibitor . This dual action could potentially benefit patients with heart failure by improving cardiac output while minimizing adverse effects associated with β-blockade.

Antiplatelet Activity

Another area of interest is the antiplatelet activity exhibited by some derivatives. Studies have indicated that pyridazine compounds can inhibit platelet aggregation induced by various agonists such as ADP and thrombin. This activity is believed to be mediated through the elevation of cyclic AMP levels in platelets and inhibition of thromboxane A2 formation . Such properties suggest potential applications in managing thrombotic disorders.

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